双(三正己硅氧基)硅酞菁

描述

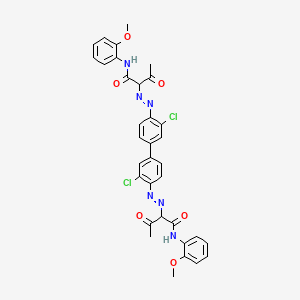

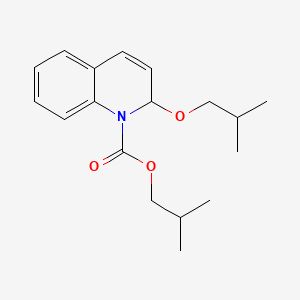

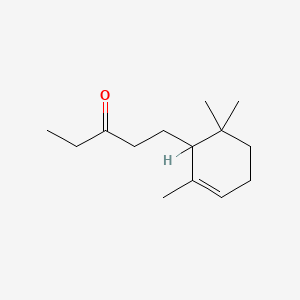

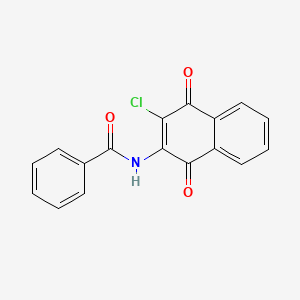

Bis(tri-n-hexylsiloxy)silicon phthalocyanine is a second-generation photosensitizer . It is also known as Silicon 2,3-Naphthalocyanine Bis(trihexylsilyloxide) . This compound has been evaluated for its anti-cancerous potentialities . It is also a light-induced crosslinkable semiconducting polymer dot useful in cell imaging .

Molecular Structure Analysis

The empirical formula of Bis(tri-n-hexylsiloxy)silicon phthalocyanine is C84H102N8O2Si3 . Its molecular weight is 1340.02 . The compound shows near UV absorption corresponding to Soret and N bands and intense absorption in the visible-near IR region corresponding to Q-bands .Chemical Reactions Analysis

The compound shows two reductions and one oxidation . All appear as reversible one-electron waves . The difference in the peak potentials of the first oxidation and first reduction waves agrees well with the excitation energy and fluorescence .Physical And Chemical Properties Analysis

The compound has a dye content of 95% . Its melting point is 270 °C (dec.) (lit.) . It has maximum absorption wavelengths (λmax) at 729 nm and 774 nm (2nd) .科学研究应用

Photonic & Optical Materials

Bis(tri-n-hexylsiloxy)silicon phthalocyanine is utilized in the field of photonic and optical materials due to its strong absorption in the near-infrared region. This compound is often used in the development of organic photovoltaic devices . Its high dye content and specific absorption properties make it suitable for applications requiring efficient light harvesting and energy transfer.

Organic Electronics

In organic electronics, this silicon phthalocyanine derivative serves as an electroactive additive in bulk heterojunction organic photovoltaic (BHJ OPV) devices. The incorporation of this compound has been shown to enhance the performance of OPVs by improving the charge carrier mobility and stability .

Photodynamic Therapy

The compound’s strong absorption in the near-infrared region also makes it a candidate for use in photodynamic therapy (PDT). PDT is a treatment that uses photosensitizing agents, alongside light, to produce reactive oxygen species that can kill cancer cells. The compound’s photophysical properties are being explored for their potential in treating deep-seated tumors .

作用机制

Target of Action

Bis(tri-n-hexylsiloxy)silicon phthalocyanine is primarily used as a photosensitizer . The primary targets of this compound are cancerous cells, where it is selectively incorporated .

Mode of Action

The compound works by absorbing light at a specific wavelength and transferring the energy to molecular oxygen, creating reactive oxygen species . These reactive species can cause damage to cellular components, leading to cell death .

Biochemical Pathways

It is known that the compound induces oxidative stress, which can lead to apoptosis, or programmed cell death .

Pharmacokinetics

Like other photosensitizers, it is likely to be administered directly to the tumor site, where it is selectively taken up by cancer cells . The compound’s bioavailability would be influenced by factors such as its formulation, the delivery method, and the specific characteristics of the tumor.

Result of Action

The primary result of the action of Bis(tri-n-hexylsiloxy)silicon phthalocyanine is the death of cancer cells . This is achieved through the generation of reactive oxygen species, which can damage cellular components and trigger apoptosis .

Action Environment

The efficacy and stability of Bis(tri-n-hexylsiloxy)silicon phthalocyanine are influenced by several environmental factors. These include the presence of light at the appropriate wavelength for the compound to absorb and transfer to molecular oxygen . Additionally, the presence of oxygen is necessary for the generation of reactive oxygen species . The specific characteristics of the tumor environment, such as its oxygenation status and the presence of certain enzymes, may also influence the compound’s action .

未来方向

Bis(tri-n-hexylsiloxy)silicon phthalocyanine has been used as a solid ternary electroactive additive in poly(3-hexylthiophene):phenyl-C61-butyric acid methyl ester P3HT:PC61BM bulk heterojunction organic photovoltaic (BHJ OPV) devices, resulting in increased performance . The reason for its unique performance is not solely due to its frontier orbital energies but also might be due to a high driving force for crystallization .

属性

IUPAC Name |

2,15,28,41,53,54-hexaza-55,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29(54),30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene;silicon(4+);trihexyl(oxido)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H24N8.2C18H39OSi.Si/c1-2-10-26-18-34-33(17-25(26)9-1)41-49-42(34)54-44-37-21-29-13-5-6-14-30(29)22-38(37)46(51-44)56-48-40-24-32-16-8-7-15-31(32)23-39(40)47(52-48)55-45-36-20-28-12-4-3-11-27(28)19-35(36)43(50-45)53-41;2*1-4-7-10-13-16-20(19,17-14-11-8-5-2)18-15-12-9-6-3;/h1-24H;2*4-18H2,1-3H3;/q-2;2*-1;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOZNGPGVFDKGAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[Si](CCCCCC)(CCCCCC)[O-].CCCCCC[Si](CCCCCC)(CCCCCC)[O-].C1=CC=C2C=C3C(=CC2=C1)C4=NC5=C6C=C7C=CC=CC7=CC6=C([N-]5)N=C8C9=CC1=CC=CC=C1C=C9C(=N8)N=C1C2=CC5=CC=CC=C5C=C2C(=N1)N=C3[N-]4.[Si+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C84H102N8O2Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1340.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(tri-n-hexylsiloxy)silicon phthalocyanine | |

CAS RN |

92396-88-8 | |

| Record name | Bis(tri-n-hexylsiloxy)(2,3-naphthalocyaninato)silicon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092396888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Bis(tri-n-hexylsiloxy)silicon Phthalocyanine exert its phototoxic effect on cells?

A1: Bis(tri-n-hexylsiloxy)silicon Phthalocyanine functions as a photosensitizer. Upon light irradiation, it generates reactive oxygen species (ROS) through both Type I and Type II photochemical pathways. [, ]

- Type I: The excited phthalocyanine molecule interacts directly with surrounding molecules, abstracting electrons and generating radicals like superoxide (O2•-) and hydroxyl radicals (•OH). []

- Type II: Energy transfer from the excited phthalocyanine to molecular oxygen generates singlet oxygen (¹O2). []

Q2: What makes Bis(tri-n-hexylsiloxy)silicon Phthalocyanine a promising candidate for photodynamic therapy?

A2: Several factors contribute to its potential in photodynamic therapy:

- High Phototoxicity: Studies demonstrate significant phototoxicity against the melanotic M6 cell line at low concentrations. [] This implies that a lower dose of the compound could be used, potentially minimizing side effects.

- Low Dark Toxicity: Importantly, Bis(tri-n-hexylsiloxy)silicon Phthalocyanine exhibits negligible toxicity in the absence of light. [] This selective toxicity is crucial for targeted therapy and minimizing damage to healthy tissues.

- Dual Photochemical Pathways: The compound's ability to generate ROS via both Type I and Type II mechanisms enhances its efficacy. [] This can potentially overcome limitations associated with a single pathway, such as oxygen dependence in the tumor microenvironment.

Q3: How does encapsulation in liposomes affect the photochemical behavior of Bis(tri-n-hexylsiloxy)silicon Phthalocyanine?

A3: Research suggests that encapsulation in liposomes does not significantly alter the photochemical pathways of Bis(tri-n-hexylsiloxy)silicon Phthalocyanine. Both Type I and Type II mechanisms persist, indicating that liposomal delivery systems could be explored for targeted drug delivery without compromising its photodynamic activity. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2'-spirobi[3,6,7,8-tetrahydro-1H-cyclopenta[g]naphthalene]-5,5'-dione](/img/structure/B1218631.png)

![(1R,2S,3R,5S,6S)-8-azabicyclo[3.2.1]octane-1,2,3,6-tetrol](/img/structure/B1218632.png)